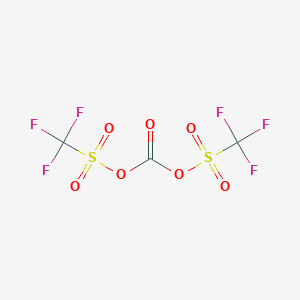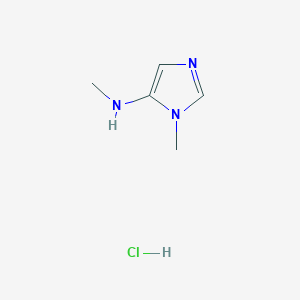
N,1-dimethyl-1H-imidazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-1H-imidazol-5-amine hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dimethyl group and an amine group attached to the imidazole ring, along with a hydrochloride salt form. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize scalable reaction conditions and catalysts to facilitate the efficient formation of the imidazole ring. The use of continuous flow reactors and automated systems can further enhance the production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
N,1-dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of N,1-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: The parent compound of the imidazole family, lacking the dimethyl and amine groups.
2-methyl-1H-imidazole: A methyl-substituted derivative with different chemical properties.
4,5-diphenyl-1H-imidazole: A more complex derivative with phenyl groups attached to the imidazole ring.
Uniqueness
N,1-dimethyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and amine groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H10ClN3 |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
N,3-dimethylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-6-5-3-7-4-8(5)2;/h3-4,6H,1-2H3;1H |
InChI Key |
BGMXXULMQZTNOL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CN1C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


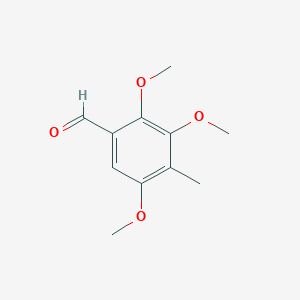
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
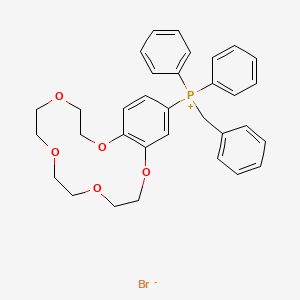
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
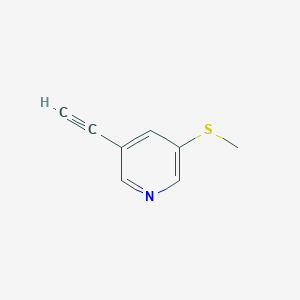
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)



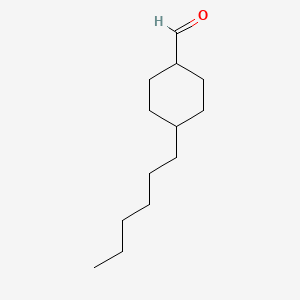
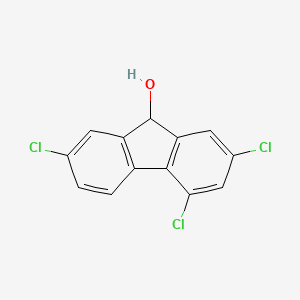

![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
